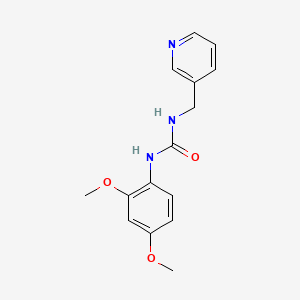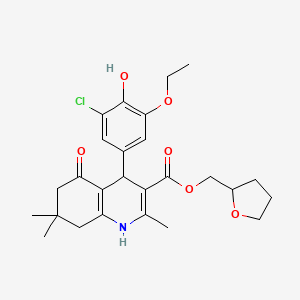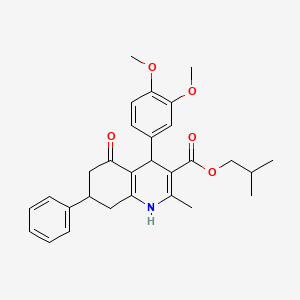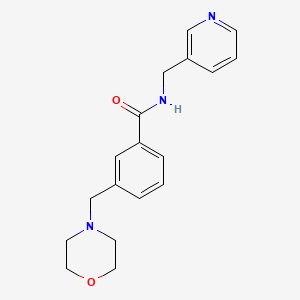
N-(2,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea, commonly known as DMPU, is a chemical compound that has gained significant attention in the scientific community due to its wide range of applications. DMPU is a versatile solvent that has been used in various chemical reactions, including Grignard reactions, aldol condensations, and Suzuki coupling reactions.
科学的研究の応用
DMPU has been extensively used in scientific research due to its unique properties. It is a highly polar aprotic solvent that can dissolve a wide range of organic and inorganic compounds. DMPU has been used as a solvent in various chemical reactions, including Grignard reactions, aldol condensations, and Suzuki coupling reactions. It has also been used as a reagent in organic synthesis, such as in the preparation of N,N'-dialkylureas and N-alkylisocyanates. Moreover, DMPU has been used as a co-solvent in various electrolyte systems, including lithium-ion batteries and supercapacitors.
作用機序
The mechanism of action of DMPU is not fully understood. However, it is believed that DMPU acts as a hydrogen bond acceptor due to the presence of the urea moiety. The pyridine ring in DMPU also contributes to its hydrogen bonding ability. DMPU has been shown to stabilize carbocations, which is one of the reasons why it is used in various chemical reactions.
Biochemical and physiological effects:
There is limited research on the biochemical and physiological effects of DMPU. However, it has been shown to be relatively non-toxic and non-carcinogenic. DMPU has been used as a solvent for various biological samples, such as proteins and nucleic acids, without causing any significant damage to these molecules.
実験室実験の利点と制限
DMPU has several advantages as a solvent. It is a highly polar aprotic solvent that can dissolve a wide range of organic and inorganic compounds. It is also relatively non-toxic and non-carcinogenic. However, DMPU has some limitations. It is a relatively expensive solvent and may not be suitable for large-scale reactions. Moreover, DMPU has a high boiling point, which may limit its use in some reactions.
将来の方向性
There are several future directions for research on DMPU. One of the areas of research is the development of new synthetic methods for DMPU. Another area of research is the investigation of the mechanism of action of DMPU. Moreover, the use of DMPU in various biological applications, such as drug delivery systems, is an area of active research. Finally, the use of DMPU in energy storage systems, such as lithium-ion batteries and supercapacitors, is also an area of interest.
Conclusion:
In conclusion, DMPU is a versatile solvent that has gained significant attention in the scientific community due to its wide range of applications. It has been extensively used in various chemical reactions, organic synthesis, and as a co-solvent in various electrolyte systems. DMPU is a highly polar aprotic solvent that can dissolve a wide range of organic and inorganic compounds. It is relatively non-toxic and non-carcinogenic. However, it has some limitations, such as its high boiling point and relatively high cost. There are several future directions for research on DMPU, including the development of new synthetic methods, investigation of the mechanism of action, and its use in various biological and energy storage applications.
合成法
DMPU can be synthesized through a simple two-step process. The first step involves the reaction of 2,4-dimethoxybenzaldehyde with 3-pyridinemethylamine to form the intermediate product, N-(2,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)formamide. The second step involves the reduction of the intermediate product with hydrogen gas in the presence of palladium on carbon catalyst to form DMPU.
特性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(pyridin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-20-12-5-6-13(14(8-12)21-2)18-15(19)17-10-11-4-3-7-16-9-11/h3-9H,10H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYJYWLGXBKTET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NCC2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823994 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-(pyridin-3-ylmethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-(4-bromophenyl)-2-methyl-5-oxo-4a,5-dihydro-4H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4943926.png)

![1-(2,5-dimethylbenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4943938.png)
![1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-4-methylpiperidine](/img/structure/B4943965.png)
![N~1~-(4-bromophenyl)-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4943969.png)


![ethyl 4-(2-chlorobenzyl)-1-[(methylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B4943986.png)
![3-chloro-4-{[1-(3-fluorobenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4943993.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4944008.png)
![N-(5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-1,3,4-thiadiazol-2-yl)-2-(1-piperidinyl)acetamide](/img/structure/B4944011.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4944019.png)
![4-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B4944033.png)
![N-methyl-2-phenoxy-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4944039.png)